IRAK inhibitor 5
Description
Properties
CAS No. |
509093-60-1 |
|---|---|
Molecular Formula |
C22H24N4O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]benzimidazol-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28) |
InChI Key |
CEAYRKIZESVQSN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Origin of Product |
United States |
Biological Activity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in the signaling pathways of the innate immune system, particularly in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. The selective inhibition of IRAK4 has emerged as a promising strategy for the treatment of various inflammatory diseases. Among the inhibitors developed, IRAK inhibitor 5 (also referred to as Compound 5) has shown significant biological activity, particularly in modulating inflammatory responses.
IRAK4 plays a pivotal role in mediating the downstream effects of TLR and IL-1R signaling. Inhibition of IRAK4 activity leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism by which this compound exerts its effects involves:
- Blocking IRF5 Activation : IRAK4 inhibition prevents the nuclear translocation of interferon regulatory factor 5 (IRF5), which is essential for the transcription of inflammatory cytokines. Studies have demonstrated that treatment with IRAK inhibitors results in decreased IRF5 binding to target gene promoters, thereby reducing cytokine production .
- Impact on IKKβ and TAK1 : IRAK4 inhibition also affects upstream signaling pathways, specifically inhibiting the phosphorylation of IKKβ and TAK1, which are crucial for activating IRF5 and NFκB pathways .
Pharmacological Profile
The pharmacological properties of this compound have been extensively characterized:
| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) | Hepatic Clearance (L/h/kg) | Caco-2 Permeability (nm/s) | CYP Inhibition IC50 (μM) |
|---|---|---|---|---|---|
| 5 | 212 | 2.3 | 0.42 | 2 | >10 |
This table summarizes key pharmacodynamic parameters that highlight the potency and selectivity of this compound against IRAK4, along with its favorable pharmacokinetic properties .
Case Studies
- Inflammatory Disease Models : In vivo studies using rat models have shown that administration of this compound resulted in significant reductions in IL-6 secretion following TLR stimulation with R848. The dose-dependent inhibition observed correlates well with the compound's potency in whole-blood assays .
- Alcohol-Induced Liver Injury : Research has indicated that pharmacological inhibition of IRAK4 can ameliorate ethanol-induced liver injury in mouse models. This study found that IRAK4 activity promotes hepatic inflammation and acute phase protein expression, which are mitigated by using IRAK inhibitors like Compound 5 .
- Combination Therapies : Recent studies have explored the synergistic effects of combining IRAK inhibitors with other therapeutic agents targeting B-cell receptor signaling pathways, demonstrating enhanced anti-inflammatory effects in resistant lymphoma cell lines .
Scientific Research Applications
Therapeutic Applications
IRAK inhibitor 5 has been studied for its potential applications in various diseases:
-
Cancer Treatment :
- Hematologic Malignancies : Studies indicate that IRAK inhibition can sensitize cancer cells to chemotherapy. For instance, combining IRAK inhibitors with BTK inhibitors has shown promising results in killing Waldenström macroglobulinemia (WM) cells .
- Solid Tumors : Preclinical models have demonstrated that IRAK inhibitors can reduce tumor growth by interfering with the inflammatory microenvironment that supports tumor survival .
-
Autoimmune Diseases :
- Rheumatoid Arthritis (RA) : Clinical trials have explored the efficacy of IRAK4 inhibitors like BAY1834845 for RA treatment, showing significant reductions in disease activity .
- Other Autoimmune Conditions : The inhibition of IRAK signaling pathways has implications for treating diseases characterized by excessive inflammation, such as systemic lupus erythematosus (SLE) and multiple sclerosis .
Case Study 1: BAY1834845 (Zabedosertib)
BAY1834845 was identified as a potent inhibitor with an IC50 value of 212 nM against IRAK4. It exhibited significant inhibition of TNF-α release in THP-1 cells challenged by lipopolysaccharides (LPS), suggesting its potential utility in inflammatory conditions .
| Compound | Target | IC50 Value | Application Area |
|---|---|---|---|
| BAY1834845 | IRAK4 | 212 nM | Inflammation, RA |
| CA-4948 | IRAK4 | <50 nM | Non-Hodgkin lymphoma |
| PF-06650833 | IRAK4 | <50 nM | RA |
Case Study 2: Pacritinib
Although primarily a JAK2 inhibitor, pacritinib has shown nanomolar potency against IRAK1. In clinical trials for myelofibrosis, it demonstrated significant anti-tumor activity while also reducing inflammatory cytokines like IL-17A and IL-6 .
| Drug | Primary Target | Secondary Target | Clinical Application |
|---|---|---|---|
| Pacritinib | JAK2 | IRAK1 | Myelofibrosis |
| JH-I-25 | IRAK1/IRAK4 | N/A | HCC, HNSCC |
Chemical Reactions Analysis
Covalent IRAK1 Inhibitors
JH-X-119-01 (cited in ) exemplifies a covalent IRAK1 inhibitor developed through hybrid design:
-
Core Structure : Combines features of the THZ series and the dual IRAK1/4 inhibitor JH-1-25.
-
Key Reaction : Acrylamide warhead forms an irreversible covalent bond with C302 of IRAK1 (95% occupancy) via Michael addition, confirmed by LC-MS/MS analysis.
-
Reactivity Comparison : Replacing the acrylamide with a propyl amide (Compound 2 ) reduced potency by 25-fold, demonstrating covalent bonding’s critical role.
Synthetic Route Highlights :
| Step | Reaction Type | Key Reagents/Process | Outcome |
|---|---|---|---|
| 1 | Hybrid scaffold assembly | THZ series + JH-1-25 pharmacophores | Enhanced selectivity (IRAK1 IC₅₀ = 9 nM; no IRAK4 inhibition ≤10 μM) |
| 2 | Covalent bond validation | LC-MS/MS proteomic analysis | C302-Cys alkylation confirmed |
Pyrazolopyrimidine-Based IRAK4 Inhibitors
Compound 14 (from ) features a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core:
-
Synthesis : Sequential modifications at the pyrazolopyrimidine 5-position and pyrazole 3-position.
-
Key Reaction : Suzuki-Miyaura coupling introduced aryl/heteroaryl groups for potency optimization.
-
Pharmacokinetic Impact : Substituents with low cLogD (e.g., -1.7) improved permeability (Pₐₚₚ = 17 × 10⁻⁶ cm/s).
Critical Data :
| Property | Value |
|---|---|
| IRAK4 IC₅₀ | 110 nM |
| hPBMC IC₅₀ | 2,300 nM |
| Kinase Selectivity (% >100×) | 89% |
5-Aryl-2,4-Diaminopyrimidine Inhibitors
From , compounds 15 and 17 highlight structure-activity relationships (SAR):
-
Core Synthesis :
-
SₙAr Reaction : 5-Bromo-2,4-dichloropyrimidine reacted with bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide.
-
Suzuki Coupling : Introduced aryl groups (e.g., pyridin-3-yl) for potency and TAK1 selectivity.
-
-
Cocrystallization : Compound 15 binds IRAK4 via hinge-region interactions (N1 and NH groups) and hydrophobic packing of the norbornenyl moiety.
Selectivity Optimization :
| Compound | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | Selectivity (TAK1/IRAK4) |
|---|---|---|---|
| 4 | 18 | 1,800 | 100× |
| 15 | 12 | 2,500 | 208× |
Clinical Candidate: BAY1834845 (Zabedosertib)
Reported in , this IRAK4 inhibitor features a pyridine-2-carboxamide scaffold:
-
Key Reactions :
-
Nitration : Methyl 1H-indazole-6-carboxylate treated with nitrating acid (H₂SO₄/HNO₃) at -15°C.
-
Amide Coupling : TBTU-mediated reaction between 6-(trifluoromethyl)pyridine-2-carboxylic acid and methyl 5-amino-1H-indazole-6-carboxylate.
-
-
Caco-2 Permeability : Pₐₚₚ = 53 nm/s (efflux ratio = 4), supporting oral bioavailability.
In Vitro Profile :
| Parameter | Value |
|---|---|
| IRAK4 IC₅₀ (1 mM ATP) | 1.2 nM |
| FLT3 IC₅₀ (10 μM ATP) | >10,000 nM |
| Metabolic Stability (Human Hepatocytes) | 87% remaining after 1 hr |
5-Azaquinazoline Inhibitors
From , compound 13 (6-cyanomethyl-5-azaquinazoline) was optimized for IRAK4 specificity:
-
Core Modification : Introduced 5-aza substitution to mask hydrogen bond donors.
-
Key Reaction : Introduction of 2-aminopyrazole via Pd-catalyzed cross-coupling.
-
In Vivo Efficacy : Synergistic tumor reduction with ibrutinib in MYD88-mutated lymphoma models.
Efficacy Data :
| Metric | Result |
|---|---|
| IL-6 Inhibition (Mouse Plasma) | 54% at 2877 ng/mL (0.5 h) |
| Single-Agent Activity (100 mg/kg) | Minimal |
Key Observations:
-
Covalent vs. Reversible Inhibition : Irreversible inhibitors (e.g., JH-X-119-01) achieve prolonged target engagement but require careful selectivity profiling .
-
Scaffold Flexibility : Pyrazolopyrimidines and diaminopyrimidines permit modular substitutions for balancing potency and pharmacokinetics .
-
Kinase Selectivity : Larger substituents at the pyrimidine 5-position (e.g., m-fluorophenyl in 15 ) enhance TAK1 selectivity .
Comparison with Similar Compounds
Pharmacological Profiles
Efficacy in Cancer Models
- IRAK1/4 inhibitor + ABT-737: In Jurkat T-ALL cells, co-encapsulated nanoparticles (IRAK/ABT-NP) reduced cell viability by 80% at 10 μM, outperforming individual inhibitors .
- Zimlovisertib (PF-06650833) : A clinical-stage IRAK4 inhibitor with IC₅₀ values <100 nM in lymphoma models .
- Corosolic Acid : Attenuated LPS-induced IRAK-1 expression by 75% in macrophages, independent of NF-κB .
Table 2: Efficacy Data of IRAK Inhibitors
Mechanisms of Action
- Dual IRAK1/4 Inhibition : Suppresses phosphorylation of IRAK, IKK, and I-κB, blocking NF-κB activation and cytokine production (e.g., IFN-γ) .
- IRAK Degraders : Compounds like TM-5 bind IRAK4 and recruit E3 ligases, promoting proteasomal degradation .
- Selective IRAK1 Inhibition : Pacritinib reduces proinflammatory cytokines (IL-6, TNF-α) in ABC-DLBCL models .
Preparation Methods
Step 1: Chlorination of Pyrimidine Core
- Starting material : 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- Reagent : POCl₃ or Vilsmeier reagent (POCl₃/DMF).
- Conditions : Reflux at 110°C for 4–6 hours.
- Yield : 83–98%.
Step 3: Amide Coupling
- Reagents : TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and DIPEA (N-ethyl-N-isopropylpropan-2-amine).
- Conditions : Room temperature, 24-hour stirring in THF.
- Yield : 78%.
Analytical Data and Characterization
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 325.38 g/mol | |
| IC₅₀ (IRAK4) | 157.5 nM | |
| Selectivity (TAK1) | >100-fold (optimized via 5-aryl substituents) | |
| ClogP | 3.99 | |
| Solubility | Improved via hydroxyl-substituted pyridines |
Optimization Strategies
- Selectivity enhancement : Introduction of trifluoromethyl groups at the pyridine 5-position reduced off-target effects (e.g., TAK1 inhibition).
- Permeability : Diamine substituents at the pyrimidine 5-position improved cell permeability (cLogD-guided design).
- In vivo efficacy : Plasma concentrations correlated with IL-6 inhibition in rat models (e.g., 64% inhibition at 6817 ng/mL).
Critical Challenges
- Synthetic complexity : Low yields (<30%) in Dieckmann cyclization steps.
- Nitro group toxicity : Early hits required substitution (e.g., nitro → trifluoromethyl).
Comparison with Analogues
| Feature | This compound | BAY1834845 (Clinical Candidate) |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Indazole-pyridine carboxamide |
| IC₅₀ (IRAK4) | 157.5 nM | 1.2 nM |
| Selectivity (FLT3) | >50-fold | >1000-fold |
| Bioavailability | 55% (rat) | 82% (rat) |
Data from.
Q & A
Basic: How to determine the specificity of an IRAK inhibitor for target isoforms in inflammatory signaling studies?
Methodological Answer:
To assess isoform specificity (e.g., IRAK1 vs. IRAK4), perform kinase profiling assays using recombinant isoforms and measure IC50 values. For example:
- Use Western blotting ( ) to evaluate downstream targets (e.g., TRAF6, NF-κB) after inhibitor treatment.
- Compare inhibition efficacy across isoforms: IRAK4 inhibitors like CA-4948 show IC50 values of 2.8 nM for IRAK4 vs. 23 nM for IRAK1 .
- Validate selectivity using dominant-negative constructs (e.g., MyD88 mutants) to isolate IRAK-dependent signaling .
Basic: What in vitro models are appropriate for initial screening of IRAK inhibitor efficacy?
Methodological Answer:
Select cell lines with dysregulated TLR/MyD88/IRAK4 signaling:
- Lymphoma models : ABC-DLBCL cell lines with MYD88-L265P mutations are sensitive to IRAK4 inhibitors like CA-4948 .
- Apoptosis assays : Use Jurkat cells treated with IRAK/ABT-NP nanoparticles (co-encapsulating IRAK1/4 inhibitors and ABT-737) and analyze via Annexin V/7-AAD flow cytometry .
- Primary immune cells : Isolate human peripheral blood mononuclear cells (PBMCs) to assess IL-1β-induced NF-κB activation .
Advanced: How to address discrepancies in IRAK inhibitor efficacy across different cancer cell lines?
Methodological Answer:
Contradictions may arise due to context-dependent signaling or compensatory pathways:
- Perform phospho-proteomic profiling to identify alternative activation routes (e.g., AKT or ERK pathways) .
- Use genetic knockdown (siRNA/CRISPR) of IRAK isoforms to confirm target dependency .
- Example: In HT29 colon cancer cells, IRAK4 inhibitors showed reduced efficacy compared to HCT-116 due to elevated JNK activity; combine with JNK inhibitors (e.g., IQ-3) to overcome resistance .
Advanced: What methodologies are effective in assessing combined therapeutic effects of IRAK inhibitors with other agents?
Methodological Answer:
For combinatorial studies:
- Co-encapsulation in nanoparticles : IRAK1/4 inhibitors and ABT-737 (Bcl-2 inhibitor) in PEG-PLGA nanoparticles enhance synergistic apoptosis in Jurkat cells .
- Synergy scoring : Use the Chou-Talalay method to calculate combination indices (CI) in dose-matrix assays .
- In vivo validation : Test dual-therapy efficacy in xenograft models (e.g., CA-4948 + ibrutinib in ABC-DLBCL) .
Basic: What statistical considerations are critical when designing experiments with IRAK inhibitors?
Methodological Answer:
- Power analysis : Calculate sample size using tools like G*Power to ensure adequate detection of effect sizes (e.g., ≥80% power for tumor volume reduction in xenografts) .
- Controls : Include vehicle (DMSO), positive (e.g., LPS for NF-κB activation), and negative (e.g., IRAK4-IN-8 for specificity) controls .
- Data normalization : Use ratio-to-control methods for Western blot quantitation (e.g., IRAK1/β-actin) .
Advanced: How to evaluate off-target effects of IRAK inhibitors in preclinical models?
Methodological Answer:
- Proteome-wide profiling : Use kinase inhibitor pulldown assays (KINOMEscan) to identify off-target interactions (e.g., IRAK inhibitor 1’s weak JNK inhibition) .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to detect unintended pathway activation (e.g., IFN-γ signaling) .
- In vivo toxicity screens : Monitor liver enzymes (ALT/AST) and cytokine storms in murine models after chronic dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

